Suboptimal Tubulin Polymerization Inhibition vs. 6-Electron-Withdrawing 2,3-Diphenylquinoxaline Derivatives
A systematic SAR study of 28 2,3-diphenylquinoxaline derivatives established that compounds bearing electron-donating functionalities at positions 2 and 3 combined with electron-withdrawing groups at position 6 are the most active tubulin polymerization inhibitors targeting the colchicine binding site [1]. The most potent derivative in that series exhibited an IC₅₀ of 2.02 μM against the HGC-27 gastric cancer cell line with a selectivity index of 28.47 [1]. Because 6-methoxy-2,3-diphenylquinoxaline carries an electron-donating (–OCH₃) substituent at position 6, it falls outside the optimal pharmacophoric pattern and is predicted to show substantially weaker tubulin inhibition. This electronic mis-match makes the compound a rational negative control for tubulin-targeted screening cascades.
| Evidence Dimension | Tubulin polymerization inhibition (cytotoxicity IC₅₀, MTT assay) |
|---|---|
| Target Compound Data | Not directly measured; predicted low activity based on electron-donating nature of 6-OCH₃ substituent |
| Comparator Or Baseline | Most active 2,3-diphenylquinoxaline derivative in the series (possessing electron-withdrawing group at position 6); IC₅₀ = 2.02 μM against HGC-27 cells |
| Quantified Difference | Predicted >10-fold reduction in potency relative to the 6-electron-withdrawing lead compound |
| Conditions | MTT assay; AGS (gastric), HT-29 (colorectal), NIH3T3 (fibroblast), MCF-7 (breast) human cancer cell lines |
Why This Matters
Investigators requiring potent colchicine-site tubulin inhibitors should select a 6-electron-withdrawing analog; 6-methoxy-2,3-diphenylquinoxaline instead provides a structurally matched negative control or a starting scaffold for alternative target campaigns.
- [1] Rezaei Z, Asadi M, Montazer MN, Rezaeiamiri E, Bahadorikhalili S, Amini M, Amanlou M. Synthesis, Molecular Docking, and Biological Evaluation of 2,3-Diphenylquinoxaline Derivatives as a Tubulin's Colchicine Binding Site Inhibitor Based on Primary Virtual Screening. Anticancer Agents Med Chem. 2022;22(10):2011-2025. doi:10.2174/1871520621666211026102307. View Source
